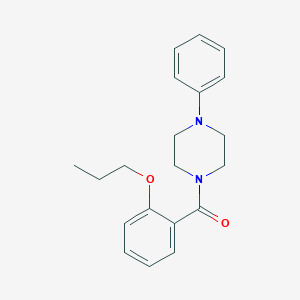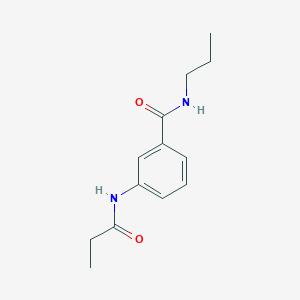![molecular formula C22H21N3O2 B269177 3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide, commonly known as ANCCA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ANCCA is a potent inhibitor of the protein ANCCA, which is involved in various cellular processes, including cell proliferation, DNA damage response, and transcriptional regulation. In
Wirkmechanismus
ANCCA's mechanism of action involves the inhibition of ANCCA protein, which is a transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, DNA damage response, and transcriptional regulation. ANCCA protein interacts with various transcription factors and histone modifiers, leading to the activation of gene expression. ANCCA inhibition leads to the downregulation of these genes, resulting in the inhibition of cell proliferation and sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects
ANCCA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
ANCCA's advantages for lab experiments include its potency and selectivity towards ANCCA protein, its ability to inhibit cell proliferation and induce apoptosis, and its potential to sensitize cancer cells to chemotherapy. ANCCA's limitations for lab experiments include its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited bioavailability in vivo.
Zukünftige Richtungen
For research on ANCCA include the optimization of its synthesis method, the development of more potent and selective ANCCA inhibitors, and the investigation of its potential therapeutic applications in various cancer types.
Synthesemethoden
The synthesis of ANCCA involves the reaction between 3-bromo-N-ethyl-N-phenylbenzamide and aniline, followed by the addition of cyanamide and triethylamine. The resulting product is purified through column chromatography, yielding ANCCA as a white solid. The synthesis of ANCCA has been reported in several studies, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
ANCCA has been studied extensively in the context of cancer research, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. ANCCA's inhibitory effect on ANCCA protein leads to the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been studied in the context of DNA damage response, as it has been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
Eigenschaften
Produktname |
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
Molekularformel |
C22H21N3O2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-ethyl-N-phenyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h3-16H,2H2,1H3,(H2,23,24,27) |
InChI-Schlüssel |
XDIJAVFESDMVHH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269094.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B269103.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)
![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)
![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)

![N-(2-methoxyethyl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269113.png)
![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)